4-Acetyl-2-methylbenzoic acid
Overview
Description
4-Acetyl-2-methylbenzoic acid is an organic compound with the chemical formula C10H10O3. It is a white crystalline solid that is soluble in ethanol and ether but almost insoluble in water. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical applications .
Mechanism of Action
Target of Action
It is known that this compound can be used as an organic synthesis intermediate and pharmaceutical intermediate .
Mode of Action
As an organic synthesis intermediate, it likely interacts with other compounds to form new substances in chemical reactions .
Biochemical Pathways
As an intermediate in organic synthesis, it likely participates in various chemical reactions, contributing to the synthesis of more complex molecules .
Pharmacokinetics
It is known that the compound is a white crystalline solid, soluble in ethanol and ether solvents, and almost insoluble in water . This solubility profile may influence its bioavailability and distribution in the body.
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of more complex molecules .
Action Environment
The action of 4-Acetyl-2-methylbenzoic acid can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment . Additionally, the compound is an organic compound that is irritating and may cause irritation to the eyes, skin, and respiratory system . Therefore, it should be handled with appropriate protective equipment in a well-ventilated environment to avoid inhalation of its vapor .
Biochemical Analysis
Biochemical Properties
4-Acetyl-2-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with enzymes involved in the oxidation of benzylic positions, such as those catalyzing free radical bromination and nucleophilic substitution . These interactions are crucial for the compound’s role in organic synthesis and pharmaceutical applications.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways . These effects are essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways . The compound’s ability to undergo nucleophilic substitution and oxidation reactions is central to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can maintain its activity under specific conditions, but prolonged exposure may lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in pharmaceutical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound is localized within specific subcellular compartments. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to particular organelles . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-Acetyl-2-methylbenzoic acid involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether in the presence of palladium acetate as a catalyst. The reaction is refluxed for 5 hours at 80°C, yielding the desired product with a 95% yield . Another method involves the esterification of p-toluic acid with acetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of raw materials and the efficiency of the catalytic processes involved.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Substitution: Products include halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Acetyl-2-methylbenzoic acid is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzoic acid
- 2-Acetylbenzoic acid
- 4-Acetylbenzoic acid
Uniqueness
4-Acetyl-2-methylbenzoic acid is unique due to the presence of both an acetyl group and a methyl group on the aromatic ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-acetyl-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXDUDDPMXVLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55860-35-0 | |
Record name | 4-acetyl-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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